Cas no 1704526-23-7 (N-2-hydroxy-2-(thiophen-2-yl)ethyl-3-nitrobenzamide)

N-2-hydroxy-2-(thiophen-2-yl)ethyl-3-nitrobenzamide 化学的及び物理的性質
名前と識別子
-
- N-2-hydroxy-2-(thiophen-2-yl)ethyl-3-nitrobenzamide
- F5857-7968
- N-(2-hydroxy-2-thiophen-2-ylethyl)-3-nitrobenzamide
- N-[2-hydroxy-2-(thiophen-2-yl)ethyl]-3-nitrobenzamide
- 1704526-23-7
- AKOS024775470
- N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-3-nitrobenzamide
-
- インチ: 1S/C13H12N2O4S/c16-11(12-5-2-6-20-12)8-14-13(17)9-3-1-4-10(7-9)15(18)19/h1-7,11,16H,8H2,(H,14,17)
- InChIKey: UUVQGQBGHJKYJE-UHFFFAOYSA-N
- SMILES: S1C=CC=C1C(CNC(C1C=CC=C(C=1)[N+](=O)[O-])=O)O
計算された属性
- 精确分子量: 292.05177804g/mol
- 同位素质量: 292.05177804g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 5
- 重原子数量: 20
- 回転可能化学結合数: 4
- 複雑さ: 361
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 123Ų
- XLogP3: 1.6
N-2-hydroxy-2-(thiophen-2-yl)ethyl-3-nitrobenzamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5857-7968-2μmol |
N-[2-hydroxy-2-(thiophen-2-yl)ethyl]-3-nitrobenzamide |
1704526-23-7 | 2μmol |
$57.0 | 2023-09-09 | ||
Life Chemicals | F5857-7968-10mg |
N-[2-hydroxy-2-(thiophen-2-yl)ethyl]-3-nitrobenzamide |
1704526-23-7 | 10mg |
$79.0 | 2023-09-09 | ||
Life Chemicals | F5857-7968-25mg |
N-[2-hydroxy-2-(thiophen-2-yl)ethyl]-3-nitrobenzamide |
1704526-23-7 | 25mg |
$109.0 | 2023-09-09 | ||
Life Chemicals | F5857-7968-100mg |
N-[2-hydroxy-2-(thiophen-2-yl)ethyl]-3-nitrobenzamide |
1704526-23-7 | 100mg |
$248.0 | 2023-09-09 | ||
Life Chemicals | F5857-7968-20mg |
N-[2-hydroxy-2-(thiophen-2-yl)ethyl]-3-nitrobenzamide |
1704526-23-7 | 20mg |
$99.0 | 2023-09-09 | ||
Life Chemicals | F5857-7968-30mg |
N-[2-hydroxy-2-(thiophen-2-yl)ethyl]-3-nitrobenzamide |
1704526-23-7 | 30mg |
$119.0 | 2023-09-09 | ||
Life Chemicals | F5857-7968-5μmol |
N-[2-hydroxy-2-(thiophen-2-yl)ethyl]-3-nitrobenzamide |
1704526-23-7 | 5μmol |
$63.0 | 2023-09-09 | ||
Life Chemicals | F5857-7968-15mg |
N-[2-hydroxy-2-(thiophen-2-yl)ethyl]-3-nitrobenzamide |
1704526-23-7 | 15mg |
$89.0 | 2023-09-09 | ||
Life Chemicals | F5857-7968-10μmol |
N-[2-hydroxy-2-(thiophen-2-yl)ethyl]-3-nitrobenzamide |
1704526-23-7 | 10μmol |
$69.0 | 2023-09-09 | ||
Life Chemicals | F5857-7968-4mg |
N-[2-hydroxy-2-(thiophen-2-yl)ethyl]-3-nitrobenzamide |
1704526-23-7 | 4mg |
$66.0 | 2023-09-09 |
N-2-hydroxy-2-(thiophen-2-yl)ethyl-3-nitrobenzamide 関連文献
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Christopher J. Welch,Kerstin Zawatzky,Alexey A. Makarov,Satoshi Fujiwara,Arimasa Matsumoto,Kenso Soai Org. Biomol. Chem., 2017,15, 96-101
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David Balcells,Christophe Raynaud,Robert H. Crabtree,Odile Eisenstein Chem. Commun., 2009, 1772-1774
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Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
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Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
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Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
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Yan-Yan Li,Hua Lin RSC Adv., 2017,7, 8082-8089
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Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
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Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
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Wenwen Chai,Fan Yang,Weihao Yin,Shunzhang You,Ke Wang,Wenkai Ye,Yichuan Rui,Bohejin Tang Dalton Trans., 2019,48, 1906-1914
N-2-hydroxy-2-(thiophen-2-yl)ethyl-3-nitrobenzamideに関する追加情報
Introduction to N-2-Hydroxy-2-(Thiophen-2-Yl)Ethyl-3-Nitrobenzamide (CAS No. 1704526-23-7)
N-2-hydroxy-2-(thiophen-2-yl)ethyl-3-nitrobenzamide (CAS No. 1704526-23-7) is a compound of significant interest in the field of organic chemistry and materials science. This compound, characterized by its unique structure, has garnered attention due to its potential applications in drug design, electronic materials, and advanced chemical synthesis. The molecule consists of a benzamide core with a nitro group at the 3-position, which is linked to a hydroxyl-substituted ethyl group that is further attached to a thiophene ring. This combination of functional groups provides the compound with intriguing electronic and structural properties.
The synthesis of N-2-hydroxy-2-(thiophen-2-yl)ethyl-3-nitrobenzamide involves a multi-step process that typically begins with the preparation of the benzamide derivative. Recent studies have focused on optimizing the reaction conditions to enhance yield and purity. For instance, researchers have explored the use of microwave-assisted synthesis to accelerate the formation of the amide bond, which is a critical step in constructing this compound. The incorporation of thiophene, a heterocyclic aromatic compound known for its stability and electron-withdrawing properties, adds another layer of complexity and functionality to the molecule.
The physical and chemical properties of CAS No. 1704526-23-7 have been extensively studied to understand its behavior under various conditions. The compound exhibits a melting point of approximately 185°C, making it suitable for applications that require thermal stability. Its solubility in common organic solvents such as dichloromethane and acetonitrile has been evaluated, which is crucial for its use in solution-based reactions or formulations. Additionally, the compound's UV-vis spectrum reveals strong absorption bands in the visible region, suggesting potential applications in optoelectronic materials.
In terms of biological activity, N-2-hydroxy-2-(thiophen-2-yl)ethyl-3-nitrobenzamide has shown promising results in preliminary assays targeting enzyme inhibition and cellular uptake studies. A recent study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits moderate inhibitory activity against certain kinases, which are key targets in cancer therapy. The hydroxyl group and thiophene moiety are believed to play significant roles in modulating the compound's bioavailability and pharmacokinetic profile.
The application of this compound extends beyond pharmaceuticals into materials science. Researchers have investigated its use as a building block for constructing advanced materials such as organic semiconductors and stimuli-responsive polymers. For example, incorporating CAS No. 1704526-23-7 into polymer networks has been shown to enhance their mechanical properties and responsiveness to external stimuli like light or temperature changes.
Looking ahead, ongoing research aims to further elucidate the electronic properties of N-2-hydroxy-2-(thiophen-2-y l)ethyl-< strong >3-nitrobenzamide strong > through computational modeling and experimental characterization. Understanding its electronic structure could pave the way for its integration into next-generation electronic devices such as organic light-emitting diodes (OLEDs) or sensors.
In conclusion, N -< strong > ̃ strong >hydroxy - < strong > ̃ strong >thiophen - yl ethyl - nitrobenzamide (CAS No . 17045 ) represents a versatile molecule with diverse applications across multiple disciplines . Its unique structure , combined with recent advancements in synthesis and characterization techniques , positions it as a valuable tool for researchers seeking innovative solutions in chemistry , biology , and materials science .
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